molecular formula C10H10O2S B13160800 Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate

Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate

Cat. No.: B13160800
M. Wt: 194.25 g/mol
InChI Key: NSYZDRBAETZODW-UHFFFAOYSA-N
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Description

Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate is an organic compound with the molecular formula C₁₀H₁₀O₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of interest due to its unique structure, which combines a thiophene ring with an ethyl ester and a prop-2-ynoate group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate typically involves the reaction of 5-methylthiophene-2-carbaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate depends on the specific reactions it undergoes. For example, in electrophilic substitution reactions, the electron-rich thiophene ring facilitates the attack of electrophiles. In reduction reactions, the triple bond in the prop-2-ynoate group is reduced to a double or single bond, altering the compound’s electronic properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate

InChI

InChI=1S/C10H10O2S/c1-3-12-10(11)7-6-9-5-4-8(2)13-9/h4-5H,3H2,1-2H3

InChI Key

NSYZDRBAETZODW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(S1)C

Origin of Product

United States

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